molecular formula C14H28N2O3 B14003462 Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate

Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate

Cat. No.: B14003462
M. Wt: 272.38 g/mol
InChI Key: SFSAKQWBDRHEFX-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group .

Scientific Research Applications

Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-[(propan-2-ylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H28N2O3/c1-11(2)15-10-14(18)6-8-16(9-7-14)12(17)19-13(3,4)5/h11,15,18H,6-10H2,1-5H3

InChI Key

SFSAKQWBDRHEFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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